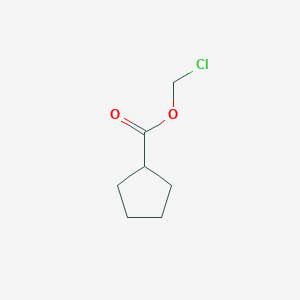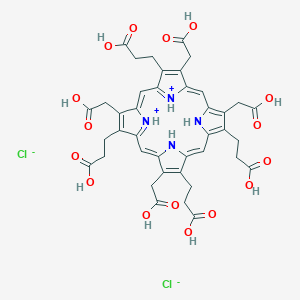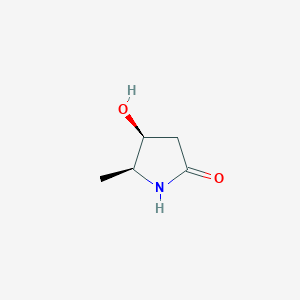![molecular formula C24H54Cl2P2Pt B3104930 trans-[Pt(PBu3)2Cl2] CAS No. 15076-72-9](/img/structure/B3104930.png)
trans-[Pt(PBu3)2Cl2]
Descripción general
Descripción
trans-[Pt(PBu3)2Cl2]: is an organometallic compound containing platinum. It is known for its solid-state, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents like acetonitrile and xylene and is relatively stable in air but should be protected from prolonged exposure to light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-[Pt(PBu3)2Cl2] typically involves the reaction of platinum(II) salts with tri-n-butylphosphine (PBu3). One common method is the reaction of potassium tetrachloroplatinate(II) with tri-n-butylphosphine in the presence of a reducing agent like hydrazine .
Industrial Production Methods: While specific industrial production methods for trans-[Pt(PBu3)2Cl2] are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: trans-[Pt(PBu3)2Cl2] undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkynylsilanes in the presence of a base to form platinum-linked poly(silylacetylenes).
Oxidative Addition: It can participate in oxidative addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
CuI-Catalyzed Reactions: Copper(I) iodide is often used as a catalyst in reactions involving trans-[Pt(PBu3)2Cl2], especially in polymerization reactions.
Basic Medium: Many reactions involving this compound require a basic medium to proceed efficiently.
Major Products:
Polymeric Compounds: Reactions with alkynylsilanes can produce polymeric platinum(II) compounds.
Dinuclear Complexes: Reactions with certain ligands can lead to the formation of dinuclear platinum complexes.
Aplicaciones Científicas De Investigación
trans-[Pt(PBu3)2Cl2] has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trans-[Pt(PBu3)2Cl2] involves its ability to form stable complexes with various ligands. The platinum center can undergo oxidative addition and reductive elimination, making it a versatile catalyst in organic synthesis . The compound’s photophysical properties are influenced by the heavy-atom effect of platinum, which enhances phosphorescence .
Comparación Con Compuestos Similares
cis-[Pt(PBu3)2Cl2]: Similar in structure but with different spatial arrangement, leading to different reactivity and applications.
trans-[Pt(PEt3)2Cl2]: Contains triethylphosphine instead of tri-n-butylphosphine, affecting its solubility and reactivity.
Uniqueness: trans-[Pt(PBu3)2Cl2] is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum(II) complexes. Its ability to form stable polymeric structures and its use in photoluminescent materials highlight its versatility .
Propiedades
IUPAC Name |
dichloroplatinum;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMXJROIDEUPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3104893.png)

![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)




